(4-Chlorophenyl)methylcyanamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

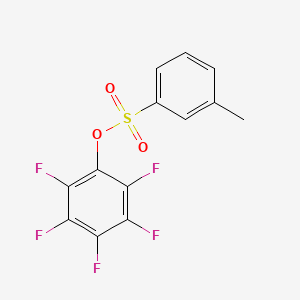

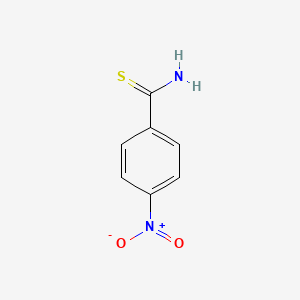

“(4-Chlorophenyl)methylcyanamide” is a chemical compound with the molecular formula C8H7ClN2 . It has an average mass of 166.608 Da and a monoisotopic mass of 166.029770 Da . This compound has recently gained attention due to its biological properties and promising applications in scientific research and industry.

Molecular Structure Analysis

The molecular structure of “(4-Chlorophenyl)methylcyanamide” consists of 8 carbon atoms, 7 hydrogen atoms, 1 chlorine atom, and 2 nitrogen atoms . The exact spatial arrangement of these atoms could not be found in the available resources.Applications De Recherche Scientifique

Adsorbent for Toxic Compounds

Montmorillonite modified with surfactants has been studied as an efficient adsorbent for removing 4-chlorophenol (4-CP) from aqueous solutions. This approach enhances the sorption capacity, making it more efficient than unmodified montmorillonite in removing toxic chlorophenols from the environment (Nourmoradi et al., 2016).

Photoelectrochemical Sensors

A photoelectrochemical sensor based on the BiPO4/BiOCl heterojunction has been developed for detecting 4-CP. This sensor exhibits enhanced performance due to effective separation of photoinduced electron-hole pairs, making it a valuable tool for monitoring 4-CP in water (Yan et al., 2019).

UV and Organic Oxidant Degradation

The rate parameters for the degradation/mineralization of 4-CP using organic oxidants like peroxy acetic acid and methyl ethyl ketone peroxide, in combination with UV irradiation, have been evaluated. This method provides insights into efficient 4-CP degradation processes (Sharma et al., 2012).

Electrochemical Sensing

An electrochemical sensor for 4-CP was established using graphene oxide NiO/NPs-ionic liquid modified carbon paste electrode. This sensor demonstrates superior catalytic activity and sensitivity, opening new possibilities for 4-CP detection in various environments (Shabani‐Nooshabadi et al., 2016).

Antimicrobial Properties

Synthesis of arylsubstituted halogen(thiocyanato)amides containing 4-acetylphenyl fragment showed potential antimicrobial properties, providing a pathway for creating new antibacterial and antifungal agents (Baranovskyi et al., 2018).

Biomarkers for Isocyanate Exposure

Research on the formation of DNA adducts from 4-chlorophenyl isocyanate (4CPI) contributes to the development of biomarkers for monitoring exposure to isocyanates, important in industrial manufacturing (Beyerbach et al., 2006).

Propriétés

IUPAC Name |

(4-chlorophenyl)methylcyanamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7ClN2/c9-8-3-1-7(2-4-8)5-11-6-10/h1-4,11H,5H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QTKZRFLGAGOIBT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CNC#N)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7ClN2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80185900 |

Source

|

| Record name | (4-Chlorophenyl)methylcyanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80185900 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.61 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(4-Chlorophenyl)methylcyanamide | |

CAS RN |

32111-91-4 |

Source

|

| Record name | (4-Chlorophenyl)methylcyanamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0032111914 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (4-Chlorophenyl)methylcyanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80185900 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (4-chlorophenyl)methylcyanamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.046.278 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-Bromo-1H-benzo[D]imidazole-2(3H)-thione](/img/structure/B1304842.png)

![2-[(3,3,3-Trifluoro-2-hydroxypropyl)sulfanyl]-benzenecarboxylic acid](/img/structure/B1304858.png)

![4-[(3-Fluorophenyl)methoxy]benzoic acid](/img/structure/B1304859.png)

![4-{[5-(Trifluoromethyl)pyridin-2-yl]oxy}aniline](/img/structure/B1304862.png)